molecular formula C25H23BrClN3O3 B2962374 5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 397274-71-4

5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No. B2962374
CAS RN: 397274-71-4
M. Wt: 528.83
InChI Key: MZKYEDUZNYGDPC-UHFFFAOYSA-N
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Description

5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C25H23BrClN3O3 and its molecular weight is 528.83. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field of chemical synthesis has led to the development of various compounds with potential applications in medicine and materials science. The synthesis and characterization of novel quinoline and pyrazoline derivatives, for instance, have shown that these compounds can be designed to possess specific properties, such as antimicrobial, anticancer, and corrosion inhibition activities. These activities suggest that compounds like the one could be tailored for specific scientific applications, including as lead compounds in drug discovery or as additives in materials to enhance their durability and performance (Ansari & Khan, 2017).

Antimicrobial Activity

Compounds derived from quinoline and pyrazoline have been extensively studied for their antimicrobial properties. For example, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and tested for their antimicrobial efficacy, indicating that structural derivatives of quinoline can serve as potent antimicrobial agents. These findings suggest that our compound of interest could also exhibit significant antimicrobial activity, subject to the presence of specific functional groups and structural conformations that are known to contribute to such biological activities (Desai, Joshi, & Rajpara, 2013).

Anticancer Activity

The synthesis of heterocyclic compounds, including those with a quinoline core, has been motivated by their potential anticancer properties. Research into compounds with similar structural features has shown promising anticancer activity in vitro, hinting at the potential of our compound to serve as a basis for developing new anticancer agents. The structural flexibility of quinoline derivatives allows for the optimization of their biological activity through molecular modifications (Liu et al., 2009).

Material Science Applications

In the realm of material science, compounds based on quinoline and pyrazoline have been explored for their antioxidant properties, which are crucial for enhancing the lifespan and performance of lubricating greases and other materials. The synthesized compounds have been evaluated for their efficiency as antioxidants, showcasing the broader applicability of such compounds beyond the pharmaceutical domain (Hussein, Ismail, & El-Adly, 2016).

properties

IUPAC Name

5-[5-(4-bromophenyl)-3-[(2-chloro-6-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrClN3O3/c1-15-5-10-21-17(11-15)12-18(25(27)28-21)13-20-14-22(16-6-8-19(26)9-7-16)29-30(20)23(31)3-2-4-24(32)33/h5-12,20H,2-4,13-14H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKYEDUZNYGDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CC3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(4-bromophenyl)-5-((2-chloro-6-methylquinolin-3-yl)methyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

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